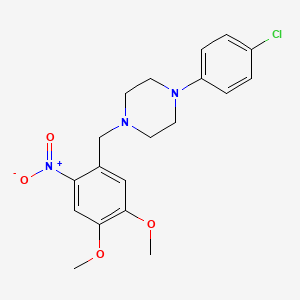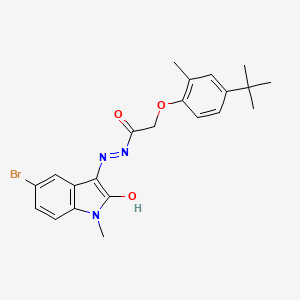
2-(4,5-dimethoxy-2-nitrobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Übersicht
Beschreibung
The compound “2-(4,5-dimethoxy-2-nitrobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a derivative of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group . The DMNB group is commonly used as a photolabile protecting group in caging technology to develop pro-drugs .
Synthesis Analysis
The synthesis of DMNB derivatives involves the use of 4,5-dimethoxy-2-nitrobenzyl bromide (DMNBB) or 4,5-dimethoxy-2-nitrobenzyl chloroformate . These compounds are used as reagents for the protection of amines and hydroxyl groups . Photolysis of these “caged” compounds yields fluorescent products .Molecular Structure Analysis
The molecular structure of DMNB derivatives can be represented by the formula C10H10ClNO6 . This represents a complex structure with multiple functional groups, including two methoxy groups, a nitro group, and a benzyl group .Chemical Reactions Analysis
The DMNB group in these compounds is photolabile, meaning it can be removed through exposure to light . This property is utilized in the field of biological chemistry, where light is used to “uncage” the molecule and rapidly induce the desired effect . Photolysis of these compounds yields fluorescent products .Physical And Chemical Properties Analysis
The physical and chemical properties of DMNB derivatives can vary depending on the specific compound. For example, 4,5-dimethoxy-2-nitrobenzyl bromide has a molecular weight of 275.64 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 .Wirkmechanismus
The mechanism of action of these compounds is based on their photolabile properties. When exposed to light, the DMNB group is removed, activating the compound . This property is used in the development of pro-drugs, where the drug is initially inactive and is activated when needed through exposure to light .
Safety and Hazards
DMNB derivatives can pose safety hazards. For example, 4,5-dimethoxy-2-nitrobenzyl bromide can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray of this compound, and to use personal protective equipment when handling it .
Eigenschaften
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-19-9-13(18(23(24)25)10-20(19)27-2)11-22-8-7-15-14-5-3-4-6-16(14)21-17(15)12-22/h3-6,9-10,21H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJJEJTXMNJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)


![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)

![1-benzyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3742963.png)

![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)
![2-bromo-6-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3742975.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)

